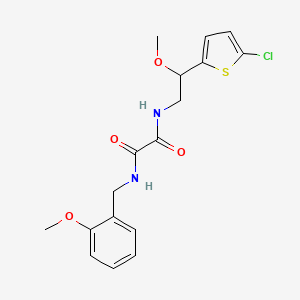
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C17H19ClN2O4S and its molecular weight is 382.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula: C17H19ClN2O4S
- Molecular Weight: 382.9 g/mol
- CAS Number: 2034599-74-9
The compound features a thiophene ring with a chlorine atom at the 5-position and a methoxyethyl group, contributing to its unique reactivity and interaction with biological targets.
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes, potentially inhibiting their activity. This is a common mechanism for many bioactive compounds, particularly those targeting cancer pathways.
- Signal Transduction Modulation: It may modulate signaling pathways involved in cell proliferation and apoptosis, which are crucial in cancer biology.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene and oxalamide moieties have shown cytotoxic effects against various cancer cell lines, including:
These results suggest that the compound could be a candidate for further development as an anticancer agent.
Antimicrobial Activity
The presence of the thiophene ring is associated with antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacteria and fungi, indicating potential use in treating infections.
Case Studies
-
In Vitro Studies on Cytotoxicity:
A study assessed the cytotoxic effects of various oxalamide derivatives on cancer cell lines using the MTT assay. The results demonstrated that modifications to the oxalamide structure significantly influenced cytotoxicity levels, highlighting the importance of structural optimization in drug design. -
Molecular Docking Studies:
Molecular docking simulations were performed to predict the binding affinity of this compound to topoisomerase I, an enzyme critical for DNA replication. The docking results indicated a strong interaction, supporting its potential as an anti-topoisomerase agent.
Potential Applications
Given its promising biological activities, this compound could have several applications:
- Anticancer Therapeutics: Further studies are needed to explore its efficacy in vivo and its potential as a treatment for various cancers.
- Antimicrobial Agents: Its antimicrobial properties warrant investigation for use in treating bacterial and fungal infections.
- Drug Development: The compound's unique structure may serve as a scaffold for synthesizing new drugs targeting specific biological pathways.
Propiedades
IUPAC Name |
N'-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-23-12-6-4-3-5-11(12)9-19-16(21)17(22)20-10-13(24-2)14-7-8-15(18)25-14/h3-8,13H,9-10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJLYJQYBASKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














